N1,N8-diacetylspermidine

Description

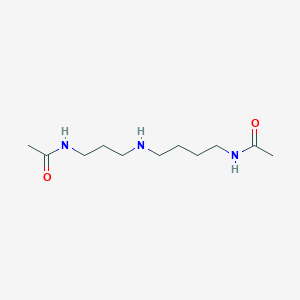

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(3-acetamidopropylamino)butyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O2/c1-10(15)13-8-4-3-6-12-7-5-9-14-11(2)16/h12H,3-9H2,1-2H3,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCVMAZDKFQPHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCNCCCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N1,N8-diacetylspermidine: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N8-diacetylspermidine is a diacetylated derivative of the polyamine spermidine, increasingly recognized for its role as a biomarker in various physiological and pathological states, particularly in oncology. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological significance, and detailed methodologies for its synthesis and quantification. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of biochemistry, analytical chemistry, and drug development.

Chemical Structure and Identifiers

This compound is a polyamine derivative characterized by the acetylation of the primary amine groups at the N1 and N8 positions of the spermidine backbone.

-

IUPAC Name: N-[4-(3-acetamidopropylamino)butyl]acetamide[1]

-

Chemical Formula: C₁₁H₂₃N₃O₂[1]

-

Canonical SMILES: CC(=O)NCCCCNCCCNC(=O)C[1]

-

InChI Key: BKCVMAZDKFQPHB-UHFFFAOYSA-N[1]

| Identifier | Value |

| PubChem CID | 389613[1] |

| ChEBI ID | CHEBI:139328[1] |

| HMDB ID | HMDB0041947 |

| CAS Number | 82414-35-5 |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 229.32 g/mol | PubChem[1] |

| Monoisotopic Mass | 229.17902698 Da | PubChem[1] |

| XLogP3-AA (Predicted) | -0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 9 | PubChem[1] |

| Topological Polar Surface Area | 70.2 Ų | PubChem[1] |

| Solubility (Hydrochloride Salt) | DMSO: 0.1 mg/mL; PBS (pH 7.2): 10 mg/mL | Cayman Chemical |

| Predicted Water Solubility | 0.04 g/L | ALOGPS |

| Predicted logP | -0.49 | ALOGPS |

Biological Significance and Signaling Pathways

This compound is a product of polyamine metabolism, a critical pathway involved in cell growth, proliferation, and differentiation. Its formation is primarily catalyzed by the enzyme spermidine/spermine N1-acetyltransferase (SSAT).

The Spermidine/Spermine N1-Acetyltransferase (SSAT) Pathway

SSAT is a rate-limiting enzyme in polyamine catabolism. It transfers an acetyl group from acetyl-CoA to the N1 position of spermidine and spermine. The acetylation of spermidine can occur at the N1 or N8 position, leading to N1-acetylspermidine or N8-acetylspermidine, respectively. Subsequent acetylation of N1-acetylspermidine at the N8 position, or N8-acetylspermidine at the N1 position, results in the formation of this compound. The acetylated polyamines are then either excreted from the cell or further catabolized by acetylpolyamine oxidase (APAO). This pathway is crucial for maintaining polyamine homeostasis within the cell.

References

N¹,N⁸-Diacetylspermidine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N¹,N⁸-diacetylspermidine, a diacetylated polyamine with significant potential as a biomarker in oncology. This document outlines its chemical properties, synthesis, and analytical methods for its detection, and discusses its role in biological pathways, particularly in the context of cancer.

Core Chemical and Physical Data

N¹,N⁸-diacetylspermidine is commercially available in two common forms: the free base and the hydrochloride salt. It is imperative for researchers to distinguish between these two forms as their properties, including molecular weight and CAS number, differ.

| Property | N¹,N⁸-Diacetylspermidine (Free Base) | N¹,N⁸-Diacetylspermidine Hydrochloride |

| CAS Number | 82414-35-5[1][2] | 178244-42-3[3][4][5] |

| Molecular Formula | C₁₁H₂₃N₃O₂[1][6] | C₁₁H₂₄ClN₃O₂[3] |

| Molecular Weight | 229.32 g/mol [1][2][6] | 265.78 g/mol [3][4] |

| IUPAC Name | N-[4-(3-acetamidopropylamino)butyl]acetamide[6] | N-[4-(3-acetamidopropylamino)butyl]acetamide;hydrochloride[3] |

Role in Polyamine Metabolism and Cancer Biology

N¹,N⁸-diacetylspermidine is a metabolic product of spermidine, a ubiquitous polyamine crucial for cell growth, differentiation, and proliferation. The acetylation of spermidine is a key regulatory step in polyamine homeostasis, catalyzed by the enzyme spermidine/spermine N¹-acetyltransferase (SSAT). This process reduces the positive charge of the polyamine, affecting its interaction with cellular macromolecules like DNA and RNA.

Elevated levels of N¹,N⁸-diacetylspermidine have been consistently observed in the urine of patients with various malignancies, including colorectal, urogenital, breast, and lung cancers. This has led to its investigation as a non-invasive tumor biomarker.[1][5] Studies have indicated that urinary N¹,N⁸-diacetylspermidine, often in conjunction with N¹,N¹²-diacetylspermine, can offer diagnostic and prognostic value.[1] In some cases, its sensitivity as a biomarker has been shown to be superior to conventional markers like carcinoembryonic antigen (CEA).[5]

The metabolic pathway leading to the formation and degradation of N¹,N⁸-diacetylspermidine is a critical area of study in cancer research.

Caption: Polyamine metabolism pathway leading to N¹,N⁸-diacetylspermidine.

Experimental Protocols

Synthesis of N¹,N⁸-Diacetylspermidine Analogues

The synthesis of N¹,N⁸-diacetylspermidine and its analogues is crucial for developing standards for analytical methods and for structure-activity relationship studies. A general synthetic approach is outlined below, based on published methodologies.[3][4]

References

- 1. Diagnostic and prognostic usefulness of N1,N8-diacetylspermidine and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of this compound analogues having a linker with desired functional groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Evaluating the utility of N1,N12-diacetylspermine and this compound in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

The Biosynthesis of N1,N8-diacetylspermidine in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of N1,N8-diacetylspermidine in humans, a critical pathway in polyamine metabolism with implications for cell growth, proliferation, and disease. This document details the enzymatic reactions, regulatory networks, quantitative data, and experimental protocols relevant to the study of this pathway.

Introduction to Polyamine Metabolism and this compound

Polyamines, including spermidine and spermine, are ubiquitous polycations essential for numerous cellular processes. Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. The acetylation of polyamines is a key regulatory mechanism, altering their charge and facilitating their export or degradation. This compound is a diacetylated derivative of spermidine, and its formation is a critical step in the polyamine catabolic pathway.

The Biosynthetic Pathway of this compound

The primary enzyme responsible for the acetylation of spermidine in humans is spermidine/spermine N1-acetyltransferase 1 (SSAT-1) , encoded by the SAT1 gene. SSAT-1 catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermidine, forming N1-acetylspermidine. This initial acetylation is the rate-limiting step in polyamine catabolism.

While SSAT-1 is the primary enzyme for N1-acetylation, the enzymatic basis for the subsequent acetylation at the N8 position to form this compound is less defined. Evidence suggests that other acetyltransferases, potentially including histone acetyltransferases (HATs), may be involved in this second acetylation step. Another human enzyme, spermidine/spermine N1-acetyltransferase 2 (SSAT-2), has been identified; however, it exhibits very low activity towards polyamines and is not considered a major contributor to polyamine catabolism[1][2].

The overall biosynthetic pathway can be summarized as follows:

Spermidine + Acetyl-CoA → N1-acetylspermidine + CoA (catalyzed by SSAT-1)

N1-acetylspermidine + Acetyl-CoA → this compound + CoA (enzyme not definitively identified)

N1-acetylspermidine can also be a substrate for acetylpolyamine oxidase (APAO), which oxidizes it to putrescine.

Quantitative Data

Enzyme Kinetics

The kinetic parameters of human SSAT-1 have been determined for its substrates, spermidine and acetyl-CoA.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| Human SSAT-1 | Spermidine | 22 - 58 | 8.7 | [3] |

| Human SSAT-1 | Acetyl-CoA | 3.8 | - | [4] |

Metabolite Concentrations

The intracellular concentrations of polyamines and acetyl-CoA can vary significantly depending on the cell type and metabolic state.

| Metabolite | Cell Type/Tissue | Concentration | Reference |

| Spermidine | Guinea-pig atria | 14.7 ± 0.82 µM (free) | [5] |

| Spermidine | Guinea-pig ventricles | 8.5 ± 1.04 µM (free) | [5] |

| Spermidine | Porcine enterocytes (IPEC-J2) | Effective concentration 8-16 µM | [6] |

| Acetyl-CoA | Neuronal cytoplasm | ~7 µM | [7] |

| Acetyl-CoA | Neuronal mitochondria | ~10 µM | [7] |

| This compound | Human plasma | 1.7 ± 0.6 nM | [8] |

| This compound | Urine (urogenital cancer patients) | Significantly increased | [9] |

| N1-acetylspermidine | Human plasma | 0.6 ± 0.2 µM | [8] |

| N1-acetylspermidine | Doxorubicin-treated MCF-7 cells | Elevated | [8] |

Regulation of this compound Biosynthesis

The biosynthesis of this compound is primarily regulated at the level of SSAT-1 expression and activity. This regulation occurs at multiple levels: transcriptional, post-transcriptional, and post-translational.

Transcriptional Regulation

The transcription of the SAT1 gene is induced by a variety of stimuli, including high intracellular polyamine levels, hormones, cytokines, and cellular stress[10][11]. Key transcription factors involved include:

-

Nrf-2 (NF-E2-related factor 2) and PMF-1 (polyamine-modulated factor 1): These factors interact and bind to the promoter of the SAT1 gene to regulate its transcription[12][13].

-

p53: The tumor suppressor p53 can directly activate the transcription of SAT1, linking polyamine metabolism to ferroptotic cell death responses[3].

Signaling Pathways Controlling SSAT-1 Expression

Various signaling pathways converge to regulate SAT1 gene expression in response to external and internal cues.

Post-transcriptional and Post-translational Regulation

SSAT-1 is also regulated at the levels of mRNA stability, translation, and protein turnover. High polyamine levels can enhance the translation of SSAT-1 mRNA and increase the stability of the SSAT-1 protein, which has a very short half-life under normal conditions[14]. Stress conditions have been shown to induce SSAT-1 activity through a post-transcriptional mechanism that is dependent on spermidine[1].

Experimental Protocols

Measurement of SSAT-1 Enzyme Activity

This spectrophotometric assay measures the activity of SSAT-1 by quantifying the release of Coenzyme A (CoA), which reacts with 4,4'-dithiopyridine (DTDP) to produce a colored product.

Materials:

-

Cell lysate or purified enzyme

-

Assay buffer: 50 mM Tris-HCl, pH 7.5

-

4,4'-dithiopyridine (DTDP) solution (10 mM in a suitable solvent)

-

Spermidine solution (stock solution of 10 mM in water)

-

Acetyl-CoA solution (stock solution of 10 mM in water)

-

Spectrophotometer capable of reading at 324 nm

Procedure:

-

Prepare the reaction mixture in a cuvette containing:

-

Assay buffer to a final volume of 1 mL

-

0.2 mM DTDP

-

Desired concentration of spermidine (e.g., 100 µM)

-

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the cell lysate or purified enzyme.

-

Immediately start monitoring the increase in absorbance at 324 nm for a set period (e.g., 5-10 minutes).

-

To start the enzymatic reaction, add acetyl-CoA to a final concentration of 100 µM.

-

Continue to monitor the absorbance at 324 nm. The rate of increase in absorbance is proportional to the SSAT-1 activity.

-

Calculate the enzyme activity using the molar extinction coefficient of the product (19,800 M-1cm-1)[15].

Quantification of N1- and N8-acetylspermidine by HPLC

This method allows for the separation and quantification of N1- and N8-acetylspermidine isomers in biological samples.

Materials:

-

Biological sample (e.g., cell pellet, tissue homogenate, urine)

-

Perchloric acid (PCA) for deproteinization

-

Derivatizing agent (e.g., dansyl chloride or benzoyl chloride)

-

HPLC system with a C18 reverse-phase column and a fluorescence or UV detector

-

Mobile phase: A gradient of water, methanol, and acetonitrile is typically used[16].

-

Standards for N1-acetylspermidine and N8-acetylspermidine

Procedure:

-

Sample Preparation:

-

Homogenize tissue or lyse cells in cold PCA (e.g., 0.2 M).

-

Centrifuge to pellet precipitated proteins.

-

Collect the supernatant containing the polyamines.

-

-

Derivatization:

-

Adjust the pH of the supernatant to be alkaline (e.g., with sodium carbonate).

-

Add the derivatizing agent (e.g., dansyl chloride in acetone) and incubate in the dark at an elevated temperature (e.g., 60°C).

-

Stop the reaction (e.g., by adding proline or ammonia).

-

Extract the derivatized polyamines with an organic solvent (e.g., toluene).

-

Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

-

-

HPLC Analysis:

-

Inject the reconstituted sample onto the C18 column.

-

Run a gradient elution program to separate the acetylspermidine isomers. A typical mobile phase could be a ternary mixture of water, methanol, and acetonitrile[16].

-

Detect the derivatized compounds using a fluorescence detector (for dansyl derivatives) or a UV detector (for benzoyl derivatives).

-

Quantify the peaks by comparing their areas to those of known standards.

-

Conclusion

The biosynthesis of this compound is a crucial regulatory node in human polyamine metabolism. The key enzyme, SSAT-1, is subject to intricate regulation at multiple levels, making it a potential therapeutic target in various diseases, including cancer. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate this important metabolic pathway and its role in human health and disease. Further research is warranted to definitively identify the enzyme(s) responsible for N8-acetylation of spermidine in humans and to fully elucidate the upstream signaling pathways that control SSAT-1 expression in different physiological and pathological contexts.

References

- 1. Stress induction of the spermidine/spermine N1-acetyltransferase by a post-transcriptional mechanism in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Activation of SAT1 engages polyamine metabolism with p53-mediated ferroptotic responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Different intracellular polyamine concentrations underlie the difference in the inward rectifier K+ currents in atria and ventricles of the guinea-pig heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Spermidine on Cell Proliferation, Migration, and Inflammatory Response in Porcine Enterocytes [imrpress.com]

- 7. Frontiers | The Regulatory Effects of Acetyl-CoA Distribution in the Healthy and Diseased Brain [frontiersin.org]

- 8. Elevated N1-Acetylspermidine Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an N1-Acetylspermidine Mimetic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Histone deacetylase-10 liberates spermidine to support polyamine homeostasis and tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of the interaction between the transcription factors human polyamine modulated factor (PMF-1) and NF-E2-related factor 2 (Nrf-2) in the transcriptional regulation of the spermidine/spermine N1-acetyltransferase (SSAT) gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SATB1 dictates expression of multiple genes including IL-5 involved in human T helper cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Spatiotemporal control of acetyl-CoA metabolism in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of N1,N8-diacetylspermidine in Normal Cell Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N8-diacetylspermidine (diAcSpd) is a diacetylated derivative of the polyamine spermidine. While often considered a catabolite destined for excretion, emerging evidence suggests that diAcSpd plays a significant role in normal cell physiology, extending beyond its function as a simple metabolic byproduct. This technical guide provides an in-depth overview of the current understanding of diAcSpd's functions, with a focus on its involvement in polyamine homeostasis, its interaction with key cellular enzymes, and its emerging role in signaling pathways. This document synthesizes quantitative data, details relevant experimental protocols, and visualizes complex cellular processes to serve as a comprehensive resource for researchers in the field.

Introduction to this compound and Polyamine Metabolism

Polyamines, including spermidine, spermine, and their precursor putrescine, are ubiquitous polycations essential for a multitude of cellular processes such as cell growth, proliferation, and differentiation. The intracellular concentration of polyamines is tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. The enzyme spermidine/spermine N1-acetyltransferase (SSAT) is a key regulator of polyamine catabolism. SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermidine and spermine. This initial acetylation is a critical step, as the resulting monoacetylated polyamines can be either oxidized by acetylpolyamine oxidase (APAO) or further acetylated to form diacetylated derivatives, including this compound. While the excretion of diacetylated polyamines has been viewed as a mechanism to reduce cellular polyamine levels, recent studies indicate that these molecules may have intrinsic biological activities.

Biosynthesis and Degradation of this compound

The metabolic pathway leading to the formation and degradation of this compound is central to understanding its physiological role.

Biosynthesis

The primary enzyme responsible for the acetylation of spermidine is spermidine/spermine N1-acetyltransferase (SSAT) . This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermidine, forming N1-acetylspermidine. While the exact enzyme responsible for the subsequent acetylation at the N8 position to form this compound is not definitively established in all cell types, it is understood to be a subsequent step in the polyamine catabolic pathway.

Degradation and Excretion

This compound is a major form of polyamine excreted in the urine.[1][2][3] This excretion pathway is considered a crucial mechanism for maintaining polyamine homeostasis by preventing the accumulation of excess polyamines, which can be toxic to cells.

Quantitative Data on this compound

The concentration of this compound can vary significantly between normal physiological states and disease conditions, highlighting its potential as a biomarker.

| Parameter | Normal/Control | Cancer/Disease State | Reference(s) |

| Urinary this compound | Lower levels in healthy individuals. | Significantly higher levels in patients with various cancers, including breast and colorectal cancer.[1] | [1][2][3] |

| This compound in Head and Neck Cancer | Lower concentrations in healthy controls. | Significantly different concentrations in the urine of HNC patients.[4] | [4] |

Functional Roles of this compound in Cellular Physiology

Beyond its role in polyamine homeostasis, this compound is implicated in several key cellular processes.

Regulation of Histone Deacetylase 10 (HDAC10)

Recent evidence has identified a specific interaction between acetylated polyamines and histone deacetylases (HDACs). Notably, Histone Deacetylase 10 (HDAC10) has been shown to be a polyamine deacetylase with a preference for N8-acetylspermidine.[5][6][7] While the direct enzymatic kinetics of HDAC10 with this compound as a substrate are not as well-characterized as with N8-acetylspermidine, this interaction suggests a potential role for diacetylated spermidine in regulating chromatin structure and gene expression through the modulation of HDAC activity. The deacetylation of N8-acetylspermidine by HDAC10 regenerates spermidine, which can then re-enter the polyamine pool, suggesting a recycling mechanism.

Involvement in Autophagy

Autophagy is a cellular process of self-digestion that is crucial for cellular homeostasis and stress response. Polyamines, including spermidine, are known inducers of autophagy. The connection between this compound and autophagy is likely mediated through its influence on the acetylation status of key autophagy-related proteins (ATGs). Acetylation and deacetylation of ATGs are critical regulatory modifications.[8][9][10] Given the interaction of acetylated polyamines with HDAC10, which itself is implicated in autophagy, it is plausible that this compound levels can modulate the autophagic process.

Regulation of mTOR Signaling

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Polyamines are known to interact with the mTOR pathway.[11][12][13] While direct evidence for the effect of this compound on mTOR signaling is still emerging, the intricate crosstalk between polyamine metabolism and the mTOR pathway suggests that fluctuations in diAcSpd levels could influence mTOR activity and its downstream effectors.

Experimental Protocols

Quantification of this compound in Urine by LC-MS/MS

This protocol provides a general framework for the analysis of this compound in urine samples.

5.1.1. Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the urine samples at 2000 x g for 10 minutes to pellet any sediment.

-

Take a 100 µL aliquot of the supernatant.

-

Add an internal standard (e.g., a stable isotope-labeled version of diAcSpd).

-

Perform a protein precipitation step by adding 4 volumes of ice-cold acetonitrile.

-

Vortex and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

5.1.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized.

-

In Vitro SSAT Activity Assay

This colorimetric assay measures the activity of SSAT by quantifying the amount of Coenzyme A (CoA) produced.[14]

5.2.1. Reagents

-

SSAT enzyme source (cell lysate or purified enzyme)

-

Spermidine (substrate)

-

Acetyl-CoA (co-substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

5.2.2. Procedure

-

Prepare a reaction mixture containing reaction buffer, spermidine, and the SSAT enzyme source.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding acetyl-CoA.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding DTNB solution.

-

Measure the absorbance at 412 nm. The absorbance is proportional to the amount of CoA produced.

-

A standard curve using known concentrations of CoA should be generated to quantify the enzyme activity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess the engagement of a ligand (e.g., this compound) with its target protein in a cellular context.[15][16][17][18][19]

5.3.1. Principle Ligand binding can stabilize a target protein against thermal denaturation. In CETSA, cells are treated with the ligand and then heated. The soluble fraction of the target protein is then quantified, with increased solubility at higher temperatures indicating ligand binding.

5.3.2. Protocol Outline

-

Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

-

Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.

-

Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the precipitated, denatured proteins from the soluble fraction.

-

Quantification: Analyze the supernatant (soluble fraction) by Western blotting or other protein detection methods to quantify the amount of the target protein (e.g., HDAC10).

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the ligand indicates target engagement.

Conclusion and Future Directions

This compound is increasingly recognized as a bioactive molecule with important functions in normal cell physiology. Its role in polyamine homeostasis, its interaction with HDAC10, and its potential influence on critical signaling pathways like autophagy and mTOR signaling underscore its significance. The development and application of robust analytical and functional assays are crucial for further elucidating the precise molecular mechanisms by which diAcSpd exerts its effects. Future research should focus on identifying the specific cellular receptors and binding partners of this compound, characterizing its dose-dependent effects on various cell types, and exploring its therapeutic potential in diseases characterized by dysregulated polyamine metabolism. This in-depth understanding will be invaluable for researchers and professionals in drug development seeking to modulate polyamine pathways for therapeutic benefit.

References

- 1. researchgate.net [researchgate.net]

- 2. Significance of urinary this compound and N1,N12-diacetylspermine as indicators of neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Binding of N8-Acetylspermidine Analogues to Histone Deacetylase 10 Reveals Molecular Strategies for Blocking Polyamine Deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of N8-Acetylspermidine Analogues to Histone Deacetylase 10 Reveals Molecular Strategies for Blocking Polyamine Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The emerging role of acetylation in the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-terminal acetylation regulates autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of Neddylation and mTOR Inhibition in Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid Mitogenic Regulation of the mTORC1 Inhibitor, DEPTOR, by Phosphatidic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A high-throughput colorimetric assay to characterize the enzyme kinetic and cellular activity of spermidine/spermine N1-acetyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 17. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

The Emergence of N¹,N⁸-diacetylspermidine: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – The scientific community has witnessed the rise of a once-obscure biological molecule, N¹,N⁸-diacetylspermidine (diAcSpd), from a minor urinary metabolite to a significant player in cellular homeostasis and a promising biomarker in oncology and rare diseases. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the discovery, analytical methodologies, and biological significance of this intriguing polyamine derivative.

Discovery and Initial Identification

N¹,N⁸-diacetylspermidine was first identified as a naturally occurring component in human urine.[1][2] Initial studies highlighted its presence in healthy individuals, suggesting a role in normal physiological processes.[1] However, the true significance of diAcSpd began to unfold with the observation of its markedly elevated levels in the urine of patients with various malignancies, particularly urogenital, breast, and colorectal cancers.[1][2][3][4] This discovery positioned diAcSpd as a potential non-invasive biomarker for cancer detection and monitoring. Further research has also implicated elevated levels of acetylated spermidine derivatives in the rare X-linked genetic disorder, Snyder-Robinson syndrome, broadening the clinical relevance of this molecule.[5][6][7][8]

Quantitative Data on N¹,N⁸-diacetylspermidine

The concentration of N¹,N⁸-diacetylspermidine exhibits significant variation between healthy individuals and those with certain pathological conditions. The following tables summarize key quantitative data from published studies.

Table 1: Urinary N¹,N⁸-diacetylspermidine Concentrations in Healthy Controls vs. Cancer Patients

| Population | N¹,N⁸-diacetylspermidine Concentration (nmol/mg creatinine) | Reference |

| Healthy Controls | 0.8 ± 0.4 | [9] |

| Colorectal Cancer Patients | 2.5 ± 2.1 | [9] |

Note: Values are presented as mean ± standard deviation.

Table 2: Kinetic Parameters of Enzymes Involved in N¹,N⁸-diacetylspermidine Metabolism

| Enzyme | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Reference |

| Spermidine/spermine N¹-acetyltransferase (SAT1) | Spermidine | 130 | 1.3 | [10] |

| Histone Deacetylase 10 (HDAC10) | N⁸-acetylspermidine | Not explicitly determined | Not explicitly determined | [11][12] |

Note: Kinetic parameters for HDAC10 with N⁸-acetylspermidine are not fully elucidated in the literature, but HDAC10 is recognized as the primary deacetylase for this substrate.[13]

Signaling Pathways and Experimental Workflows

The metabolism of N¹,N⁸-diacetylspermidine is intricately linked to the broader polyamine metabolic pathway. Its synthesis and degradation are key regulatory points in maintaining polyamine homeostasis.

Caption: Polyamine metabolism pathway highlighting the synthesis and degradation of N¹,N⁸-diacetylspermidine.

Studying the biological effects of N¹,N⁸-diacetylspermidine often involves manipulating the polyamine pathway in cell culture. A common experimental workflow is outlined below.

Caption: A typical experimental workflow to investigate the biological function of N¹,N⁸-diacetylspermidine in cancer cells.

Experimental Protocols

Protocol 1: Quantification of N¹,N⁸-diacetylspermidine in Urine by HPLC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of N¹,N⁸-diacetylspermidine in human urine samples.

1. Materials and Reagents:

-

N¹,N⁸-diacetylspermidine standard

-

Internal standard (e.g., deuterated N¹,N⁸-diacetylspermidine)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Urine samples

-

Centrifuge

-

HPLC system coupled to a triple quadrupole mass spectrometer

2. Sample Preparation:

-

Thaw frozen urine samples on ice.

-

Vortex each sample for 10 seconds.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet any cellular debris.

-

Transfer 100 µL of the supernatant to a new microcentrifuge tube.

-

Add 10 µL of the internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Incubate on ice for 20 minutes.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

3. HPLC-MS/MS Analysis:

-

HPLC Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

-

MRM Transitions:

-

N¹,N⁸-diacetylspermidine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be determined by direct infusion of the standard)

-

Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z

-

-

4. Data Analysis:

-

Quantify the concentration of N¹,N⁸-diacetylspermidine by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the N¹,N⁸-diacetylspermidine standard.

-

Normalize the final concentration to creatinine levels in the urine sample.

Protocol 2: Assessing the Effect of N¹,N⁸-diacetylspermidine on Cancer Cell Proliferation

This protocol details a cell-based assay to determine the impact of N¹,N⁸-diacetylspermidine on the proliferation of cancer cells.

1. Materials and Reagents:

-

Cancer cell line (e.g., HCT116, SW480 for colorectal cancer)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

-

α-Difluoromethylornithine (DFMO)

-

N¹,N⁸-diacetylspermidine

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTT, CCK-8)

-

Plate reader

2. Experimental Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

The next day, remove the medium and replace it with fresh medium containing a concentration of DFMO sufficient to inhibit ornithine decarboxylase and deplete endogenous polyamines (typically in the mM range, to be optimized for the specific cell line).

-

Concurrently, treat the cells with a range of concentrations of N¹,N⁸-diacetylspermidine. Include a vehicle control (the solvent used to dissolve N¹,N⁸-diacetylspermidine).

-

Include control wells with:

-

Untreated cells (no DFMO, no N¹,N⁸-diacetylspermidine)

-

Cells treated with DFMO only

-

-

Incubate the plate for 48-72 hours.

-

At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

3. Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells.

-

Plot the cell viability against the concentration of N¹,N⁸-diacetylspermidine to determine its effect on cell proliferation in the context of polyamine depletion.

Conclusion

The discovery of N¹,N⁸-diacetylspermidine as a biological molecule has opened new avenues for research in cancer biology, metabolic disorders, and clinical diagnostics. Its role as a potential biomarker is particularly promising, offering a non-invasive means of detecting and monitoring disease. The detailed methodologies and data presented in this guide are intended to equip researchers with the necessary tools and knowledge to further explore the multifaceted role of this intriguing polyamine. As our understanding of N¹,N⁸-diacetylspermidine deepens, it is poised to become an increasingly important molecule in the landscape of biomedical research and clinical practice.

References

- 1. Diagnostic and prognostic usefulness of N1,N8-diacetylspermidine and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Significance of urinary this compound and N1,N12-diacetylspermine as indicators of neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluating the utility of N1,N12-diacetylspermine and this compound in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N(8)-acetylspermidine as a potential plasma biomarker for Snyder-Robinson syndrome identified by clinical metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. researchgate.net [researchgate.net]

- 8. (PDF) N8-Acetylspermidine as a Potential Plasma Biomarker [research.amanote.com]

- 9. Urinary N1-acetylspermidine and N8-acetylspermidine excretion in normal humans and in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies of the specificity and kinetics of rat liver spermidine/spermine N1-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Histone deacetylase-10 liberates spermidine to support polyamine homeostasis and tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N1,N8-diacetylspermidine: An Endogenous Mammalian Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N8-diacetylspermidine is an endogenous polyamine metabolite in mammals, playing a crucial role in polyamine homeostasis. Its biosynthesis and degradation are tightly regulated by a series of enzymatic reactions, primarily involving spermidine/spermine N1-acetyltransferase (SSAT) and polyamine oxidase (PAO). Altered levels of this compound have been implicated in various pathological conditions, most notably in cancer and neurodegenerative diseases, highlighting its potential as a clinical biomarker. This technical guide provides a comprehensive overview of the core aspects of this compound metabolism, presents quantitative data on its distribution, details experimental protocols for its analysis, and visualizes the key metabolic pathways.

Introduction

Polyamines, including spermidine, are ubiquitous polycations essential for a multitude of cellular processes such as cell growth, differentiation, and apoptosis.[1] The intracellular concentrations of polyamines are meticulously controlled through a dynamic interplay of biosynthesis, catabolism, and transport.[2] this compound is a fully acetylated derivative of spermidine, and its formation represents a key step in the polyamine catabolic pathway. This acetylation neutralizes the positive charges of spermidine, facilitating its excretion from the cell or its further degradation.[3] Consequently, the levels of this compound can reflect the overall activity of the polyamine metabolic pathway and have been shown to be a sensitive indicator of cellular stress and disease states.[4]

Biosynthesis and Degradation of this compound

The metabolic fate of this compound is intricately linked to the broader polyamine catabolic pathway. This pathway serves to reduce cellular polyamine levels and interconvert different polyamine species.

Biosynthesis

The primary enzyme responsible for the acetylation of spermidine to form this compound is spermidine/spermine N1-acetyltransferase (SSAT) .[5] This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 and N8 amino groups of spermidine. The initial acetylation occurs at the N1 position, forming N1-acetylspermidine. Subsequent acetylation at the N8 position, also catalyzed by SSAT, yields this compound. The activity of SSAT is highly regulated and can be induced by various stimuli, including high polyamine concentrations, toxins, and certain hormones.[6]

Degradation

Once formed, this compound can be either excreted from the cell or further metabolized. The primary enzyme involved in its degradation is polyamine oxidase (PAO) , a flavin-dependent enzyme.[1] PAO catalyzes the oxidative deamination of this compound, leading to the formation of N1-acetyl-3-aminopropionaldehyde, N-acetyl-4-aminobutanal, and hydrogen peroxide. These products can then be further metabolized.

The following diagram illustrates the core pathway of this compound metabolism:

Caption: Biosynthesis and fate of this compound.

Quantitative Data on this compound Distribution

The concentration of this compound varies significantly across different mammalian tissues and fluids, and is often altered in pathological conditions. The following tables summarize available quantitative data.

Table 1: Concentration of this compound in Human Fluids

| Biological Fluid | Condition | Concentration (pmol/mL or nmol/mg creatinine) | Reference(s) |

| Urine | Healthy Individuals | 0.2 - 2.0 nmol/mg creatinine | [4] |

| Urogenital Malignancies | Significantly increased vs. healthy | [4][7] | |

| Colorectal Cancer | Significantly increased vs. healthy | ||

| Plasma | Healthy Controls | ~1.5 pmol/200µl | [8] |

| Parkinson's Disease | Positively correlated with disease severity | [8] | |

| Snyder-Robinson Syndrome | Significantly elevated | ||

| Cerebrospinal Fluid (CSF) | Neurologically Healthy | Not typically reported at high levels | [9][10] |

| Neurodegenerative Diseases | Under investigation as a potential biomarker | [11][12] |

Table 2: Concentration of this compound in Mammalian Tissues (Rodent Models)

| Tissue | Condition | Concentration | Reference(s) |

| Liver | Normal | Low, rapidly metabolized | [13] |

| Toxin-induced injury (e.g., CCl4) | Increased N1-acetylspermidine, precursor to this compound | [14] | |

| Kidney | Normal | Low, rapidly metabolized | [13] |

| Brain | Normal | Low levels detected | [15] |

| Gliomas (N-ethyl-N-nitrosourea-induced) | Increased formation of N1- and N8-acetylspermidine | [15] |

Experimental Protocols

Accurate quantification of this compound and the activity of related enzymes is crucial for research in this field. The following sections provide detailed methodologies for key experiments.

Quantification of this compound by HPLC-MS/MS

This protocol outlines a general procedure for the analysis of this compound in biological samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry.

4.1.1. Sample Preparation

-

Urine:

-

Thaw frozen urine samples to room temperature and vortex.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

-

Take a 100 µL aliquot of the supernatant and add 10 µL of an appropriate internal standard solution (e.g., deuterated this compound).

-

Add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 1 minute and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Plasma/Serum:

-

To 100 µL of plasma or serum, add 10 µL of internal standard.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Follow steps 5-8 from the urine protocol.

-

-

Tissue:

-

Weigh approximately 50 mg of frozen tissue and place in a 2 mL tube with ceramic beads.

-

Add 500 µL of ice-cold 0.4 M perchloric acid and 10 µL of internal standard.

-

Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 6,000 rpm).

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

The extract can be directly analyzed or subjected to a derivatization step if required by the specific HPLC method.

-

4.1.2. HPLC-MS/MS Parameters

-

HPLC System: A standard HPLC system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be:

-

0-2 min: 5% B

-

2-10 min: 5-95% B (linear gradient)

-

10-12 min: 95% B

-

12-12.1 min: 95-5% B

-

12.1-15 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

This compound: Precursor ion (Q1) m/z 230.2 -> Product ion (Q3) m/z 143.1

-

Internal Standard (e.g., d8-N1,N8-diacetylspermidine): Adjust m/z values accordingly.

-

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations.

The following diagram outlines the general workflow for HPLC-MS/MS analysis:

References

- 1. Polyamine oxidase, properties and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The Vibrio cholerae SpeG Spermidine/Spermine N-Acetyltransferase Allosteric Loop and β6-β7 Structural Elements Are Critical for Kinetic Activity [frontiersin.org]

- 4. US6811967B2 - Method for assaying non-spermine/spermidine activity of spermidine/spermine N1-acetyltransferase (SSAT) - Google Patents [patents.google.com]

- 5. Determination of di−/Polyamine Oxidase Activity in Plants by an In-Gel Spermidine Oxidation Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Polyamine Oxidase (PAO) Assay Kit - Profacgen [profacgen.com]

- 8. Polyamine Oxidase (PAO) Assay Kit - Profacgen [profacgen.com]

- 9. Cerebrospinal fluid investigations for neurometabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel mimetic tissue standards for precise quantitative mass spectrometry imaging of drug and neurotransmitter concentrations in rat brain tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cerebrospinal fluid metabolomics: detection of neuroinflammation in human central nervous system disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolism of N1-acetylspermidine and N8-acetylspermidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Formation of N1-acetylspermidine in rat liver after treatment with carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Spermidine acetylation in N1 and N8 position in rat brain and in N-ethyl-N-nitrosourea-induced gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Localization of N1,N8-diacetylspermidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N8-diacetylspermidine (diAcSpd) is a diacetylated derivative of the polyamine spermidine, playing a crucial role in polyamine homeostasis. Its cellular concentrations are tightly regulated by its synthesis through spermidine/spermine N1-acetyltransferase (SSAT1) and its subsequent export from the cell. While primarily considered a catabolic and excretory product, its precise subcellular localization and potential intracellular functions are areas of active investigation. This guide provides a comprehensive overview of the current understanding of this compound's cellular distribution, the experimental methodologies to study it, and its involvement in key signaling pathways.

Introduction

Polyamines, including spermidine, are essential polycations involved in numerous cellular processes such as cell growth, proliferation, and differentiation. The intracellular levels of polyamines are meticulously controlled through a balance of biosynthesis, catabolism, and transport. The acetylation of polyamines is a critical step in their catabolism and excretion. This compound is formed by the acetylation of both the N1 and N8 positions of spermidine, a reaction catalyzed by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT1). This diacetylated form is then readily exported from the cell, making it a key molecule in the regulation of intracellular polyamine pools. Elevated levels of urinary this compound have been identified as a potential biomarker for certain malignancies, highlighting its clinical relevance[1]. This guide delves into the specifics of its location within the cell, the methods to determine this, and the broader implications for cellular signaling.

Cellular Synthesis and Export of this compound

The cellular journey of this compound begins with its synthesis from spermidine.

Synthesis: The primary enzyme responsible for the formation of this compound is spermidine/spermine N1-acetyltransferase (SSAT1) . This enzyme is predominantly located in the cytoplasm , with some evidence suggesting its presence in mitochondria as well[2]. SSAT1 transfers acetyl groups from acetyl-CoA to spermidine, leading to the formation of mono- and diacetylated derivatives.

Export: Once synthesized, this compound is rapidly exported from the cell. The solute carrier SLC3A2 has been identified as a key protein involved in the export of acetylated polyamines[3][4]. This export mechanism is crucial for maintaining polyamine homeostasis and preventing the accumulation of potentially toxic levels of these cations. Some studies suggest a potential physical coupling between SSAT1 and SLC3A2, which would facilitate the efficient removal of acetylated polyamines[5].

Subcellular Localization of this compound

Direct quantitative data on the subcellular distribution of this compound is currently limited in the scientific literature. However, based on the localization of the key enzymes involved in its metabolism, a logical inference can be made about its likely distribution.

Cytoplasm: Given that SSAT1 is primarily a cytosolic enzyme, the cytoplasm is the main site of this compound synthesis. Consequently, it is expected to be present in the cytoplasm before its export.

Extracellular Space/Urine: A significant body of evidence indicates that this compound is efficiently transported out of the cell and is found in biological fluids like urine[1]. Its elevated levels in the urine of cancer patients underscore its role as an excretory product[1].

Mitochondria: The potential presence of SSAT1 in mitochondria suggests that this compound could also be synthesized within this organelle[2]. Overexpression of SSAT1 has been linked to mitochondria-mediated apoptosis, which may involve alterations in mitochondrial polyamine pools[6].

Nucleus: There is currently no direct evidence to suggest a significant localization of this compound within the nucleus.

Quantitative Data

To date, there is a notable absence of published studies providing specific concentrations of this compound in different subcellular fractions. The development and application of sensitive analytical techniques to isolated organelles are needed to fill this knowledge gap.

Experimental Protocols for Determining Cellular Localization

Investigating the subcellular localization of this compound requires a combination of cell fractionation and sensitive analytical techniques.

Subcellular Fractionation and HPLC Analysis

This protocol outlines a general approach for separating cellular compartments and subsequently quantifying this compound levels.

Objective: To determine the concentration of this compound in the nuclear, mitochondrial, and cytosolic fractions of cultured cells.

Materials:

-

Cultured cells of interest

-

Phosphate-buffered saline (PBS)

-

Cell fractionation buffer (e.g., hypotonic buffer containing protease inhibitors)

-

Dounce homogenizer

-

Centrifuge

-

Reagents for protein quantification (e.g., BCA assay)

-

Perchloric acid (PCA)

-

High-performance liquid chromatography (HPLC) system with a fluorescence detector

-

Derivatizing agent (e.g., o-phthalaldehyde (OPA) or benzoyl chloride)[7][8]

-

This compound standard

Procedure:

-

Cell Harvesting: Harvest cultured cells by centrifugation and wash twice with ice-cold PBS.

-

Cell Lysis: Resuspend the cell pellet in hypotonic fractionation buffer and allow to swell on ice. Lyse the cells using a Dounce homogenizer.

-

Nuclear Fractionation: Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) to pellet the nuclei. Wash the nuclear pellet carefully.

-

Mitochondrial Fractionation: Transfer the supernatant from the previous step to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

Cytosolic Fraction: The resulting supernatant is the cytosolic fraction.

-

Sample Preparation for HPLC:

-

To each subcellular fraction, add a known volume of PCA to precipitate proteins.

-

Centrifuge to pellet the protein and collect the supernatant containing the polyamines.

-

Determine the protein concentration in the pellets to normalize the polyamine levels.

-

-

HPLC Analysis:

-

Derivatize the samples and standards with a fluorescent agent like OPA or benzoyl chloride[7][8].

-

Inject the derivatized samples into the HPLC system equipped with a C18 reverse-phase column.

-

Separate the polyamines using an appropriate gradient elution.

-

Detect the fluorescent derivatives using a fluorescence detector.

-

Quantify the amount of this compound in each fraction by comparing the peak area to the standard curve.

-

Immunofluorescence and Confocal Microscopy (Theoretical)

This protocol describes a potential approach using a specific antibody, should one become commercially available or be developed.

Objective: To visualize the subcellular localization of this compound in situ.

Materials:

-

Cultured cells grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking buffer (e.g., bovine serum albumin in PBS)

-

Primary antibody specific for this compound

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mitochondrial marker (e.g., MitoTracker)

-

Confocal microscope

Procedure:

-

Cell Culture and Treatment: Culture cells on coverslips and apply any experimental treatments.

-

Fixation: Fix the cells with PFA.

-

Permeabilization: Permeabilize the cell membranes to allow antibody entry.

-

Blocking: Block non-specific antibody binding sites.

-

Primary Antibody Incubation: Incubate with the primary antibody against this compound.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Counterstaining: Stain the nuclei with DAPI and potentially label mitochondria with a specific marker.

-

Imaging: Mount the coverslips and visualize the fluorescence signals using a confocal microscope. Co-localization analysis with organelle-specific markers can provide insights into the subcellular distribution of this compound.

Signaling Pathways and Logical Relationships

The cellular role of this compound is intrinsically linked to the activity of SSAT1 and the broader context of polyamine metabolism.

Polyamine Homeostasis and Export Workflow

The following diagram illustrates the central role of this compound in the catabolism and export of polyamines.

SSAT1-Mediated Signaling in Cancer

SSAT1, the enzyme that produces this compound, has been implicated in cancer-related signaling pathways, such as the AKT/β-catenin pathway[9]. Upregulation of SSAT1 can lead to the depletion of intracellular polyamines, which in turn can affect these signaling cascades.

Conclusion and Future Directions

This compound is a key metabolite in the regulation of cellular polyamine levels, primarily functioning as an intermediate for their excretion. While its synthesis is known to occur predominantly in the cytoplasm, with a potential for mitochondrial synthesis, its precise subcellular distribution and concentrations remain to be quantitatively determined. The experimental protocols outlined in this guide provide a framework for researchers to investigate these aspects further. Future studies employing advanced mass spectrometry techniques on isolated organelles, as well as the development of specific antibodies for immunolocalization, will be crucial in elucidating the detailed cellular map of this compound. A deeper understanding of its subcellular localization will undoubtedly shed more light on its role in both normal physiology and disease states such as cancer.

References

- 1. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polyamine Catabolism Revisited: Acetylpolyamine Oxidase Plays a Minor Role due to Low Expression [mdpi.com]

- 3. Polyamine Transport Systems in Mammalian Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyamines and Their Metabolism: From the Maintenance of Physiological Homeostasis to the Mediation of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Depletion of the Polyamines Spermidine and Spermine by Overexpression of Spermidine/spermine N1-Acetyltransferase1 (SAT1) Leads to Mitochondria-Mediated Apoptosis in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC analysis of polyamines and their acetylated derivatives in the picomole range using benzoyl chloride and 3,5-dinitrobenzoyl chloride as derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N1,N8-diacetylspermidine in Cancer: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the upregulation of N1,N8-diacetylspermidine (diAcSpd) in the context of cancer. It is intended for researchers, scientists, and drug development professionals actively engaged in oncology research. This document details the enzymatic regulation of diAcSpd, its quantification in biological matrices, its role in oncogenic signaling pathways, and its potential as a biomarker and therapeutic target. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of key cellular pathways to facilitate a deeper understanding and further investigation into the role of diacetylated polyamines in cancer biology.

Introduction

Polyamines, including spermidine and spermine, are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation. Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. In neoplastic diseases, the polyamine metabolic pathway is frequently dysregulated, leading to an accumulation of these molecules to support rapid tumor growth.[1][2]

A key enzyme in the catabolic pathway of polyamines is spermidine/spermine N1-acetyltransferase (SSAT), also known as SAT1. SAT1 catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermidine and spermine, producing N1-acetylspermidine and N1-acetylspermine, respectively. These monoacetylated polyamines can be further oxidized or excreted from the cell. This compound is a diacetylated derivative of spermidine that has emerged as a significant metabolite in cancer. Its levels are often elevated in the tissues and urine of cancer patients, suggesting its potential as a biomarker for diagnosis and prognosis.[3][4][5]

This guide will delve into the technical aspects of this compound's involvement in cancer, providing the necessary details for its study in a research setting.

Quantitative Data on this compound and SAT1 Expression in Cancer

The upregulation of this compound and the enzyme responsible for its synthesis, SAT1, are observed across various cancer types. The following tables summarize the quantitative findings from multiple studies.

Table 1: Urinary this compound Levels in Cancer Patients and Healthy Controls

| Cancer Type | Patient Cohort Size | Control Cohort Size | Mean this compound Level in Patients (nmol/mg creatinine) | Mean this compound Level in Controls (nmol/mg creatinine) | Fold Change | Reference |

| Urogenital Malignancies | Not Specified | 52 | Significantly Increased | 0.08 ± 0.04 | - | [4][5] |

| Colorectal Cancer | 42 | 29 | Significantly Increased | ~1.5 | >1 | [6] |

| Breast Cancer | 28 | Not Specified | Sensitivity of 14.2% at cutoff | - | - | [7] |

Table 2: SAT1 (Spermidine/Spermine N1-acetyltransferase) Expression in Cancer Tissues

| Cancer Type | Method | Comparison | Fold Change/Observation | Reference |

| Colorectal Cancer | Real-Time PCR | Tumor vs. Normal Control | Significantly different mRNA expression. | [8] |

| Colorectal Cancer | Immunohistochemistry (IHC) | Tumor vs. Normal Mucosa | Higher expression of SATB1 (a related protein) in tumor tissue. | [9] |

| Breast Cancer (TNBC) | Not Specified | High vs. Low Expression | High SAT1 expression correlates with worse patient prognosis. | [1] |

| Breast Cancer | Immunohistochemistry (IHC) | Invasive vs. Normal Tissue | Positive rate of SATB1 protein: 76.6% in invasive cancer vs. 6.25% in normal tissue. | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound in cancer.

Quantification of this compound by LC-MS/MS

This protocol outlines a general procedure for the quantification of this compound in biological samples such as urine or tissue homogenates.

Materials:

-

LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

-

C18 reverse-phase column

-

This compound standard

-

Internal standard (e.g., a stable isotope-labeled version of the analyte)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Methanol, HPLC grade

-

Water, HPLC grade

-

96-well plates

-

Automated liquid handling system (optional)

-

Centrifuge

Sample Preparation (from Plasma/Urine):

-

Thaw samples on ice.

-

In a 96-well plate, add 50 µL of each sample.

-

Add 150 µL of cold methanol containing 0.1% formic acid and the internal standard to each sample for protein precipitation.

-

Mix for 5 minutes.

-

Centrifuge the plate at >3000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[11]

-

Transfer the supernatant to a new 96-well plate for analysis.

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., Acquity HSS T3, 1.8 µm, 2.1 x 150 mm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start with 1% B, increase linearly to 99% B over 7 minutes, hold for 1 minute, and then return to initial conditions to re-equilibrate.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the specific precursor and product ion transitions for this compound and the internal standard by infusing the pure compounds into the mass spectrometer.

-

Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

-

-

Data Analysis:

-

Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

-

Quantify the concentration of this compound in the samples by interpolating their peak area ratios from the standard curve.

-

Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay

This protocol describes a colorimetric assay for measuring SSAT activity in cell lysates.

Materials:

-

Cell lysate

-

Spermidine or spermine (substrate)

-

Acetyl-CoA (co-substrate)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Tris-HCl buffer (pH 7.8)

-

Microplate reader

Procedure:

-

Prepare cell lysates by homogenizing cells in a suitable lysis buffer and clarifying by centrifugation.

-

Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).

-

In a 96-well plate, prepare the reaction mixture containing:

-

100 mM Tris-HCl (pH 7.8)

-

1 mM spermidine or spermine

-

0.5 mM DTNB

-

-

Add 20-50 µg of cell lysate protein to each well.

-

Initiate the reaction by adding 0.1 mM acetyl-CoA.

-

Incubate the plate at 37°C.

-

Monitor the increase in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader. The absorbance change is due to the reaction of the released Coenzyme A with DTNB.[12]

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Transwell Migration and Invasion Assay

This protocol details the procedure for assessing the effect of this compound on cancer cell migration and invasion.

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Serum-free cell culture medium

-

Complete cell culture medium (with FBS as a chemoattractant)

-

This compound

-

Crystal violet stain

-

Cotton swabs

Procedure:

-

Cell Preparation:

-

Culture cancer cells to ~80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours prior to the assay.

-

-

Assay Setup (Invasion):

-

Thaw Matrigel on ice.

-

Coat the top of the Transwell inserts with a thin layer of Matrigel (50-100 µ g/insert ) and allow it to solidify at 37°C for 30-60 minutes. For migration assays, this step is omitted.

-

-

Cell Seeding:

-

Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

-

If testing the effect of this compound, include it at the desired concentrations in the cell suspension.

-

-

Chemoattraction:

-

Add 600 µL of complete medium (containing 10% FBS) to the lower chamber of the 24-well plate.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 12-48 hours, depending on the cell type.

-

-

Staining and Quantification:

-

Carefully remove the non-migrated/invaded cells from the upper surface of the insert membrane with a cotton swab.[13]

-

Fix the cells that have migrated to the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.

-

Stain the fixed cells with 0.1% crystal violet for 20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of stained cells in several random fields of view under a microscope.

-

Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance measured on a plate reader.

-

Signaling Pathways and Visualizations

The upregulation of SAT1 and the subsequent increase in this compound are integrated into complex signaling networks that drive cancer progression.

Transcriptional Regulation of SAT1 in Cancer

Several transcription factors have been identified as regulators of SAT1 expression in cancer. In triple-negative breast cancer, the transcription factor JUN enhances SAT1 transcription by binding to its promoter region.[1]

SAT1-mediated Regulation of Autophagy in Triple-Negative Breast Cancer

In TNBC, SAT1 has been shown to suppress autophagy. It achieves this by binding to and stabilizing the Y-box binding protein 1 (YBX1). YBX1, in turn, enhances the stability of mTOR mRNA through m5C modification, leading to the inhibition of autophagy and promoting tumor progression.[1]

Experimental Workflow for Studying this compound Function

The following diagram illustrates a typical workflow for investigating the functional role of this compound in cancer cells.

Conclusion

The upregulation of this compound is a consistent feature across multiple cancer types, highlighting its potential as a non-invasive biomarker for early detection and prognostic monitoring. The enzyme responsible for its production, SAT1, is intricately linked with key oncogenic signaling pathways, including those regulating transcription, autophagy, and cell motility. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers aiming to elucidate the precise mechanisms by which this compound contributes to cancer pathogenesis and to explore its potential as a therapeutic target. Further investigation into the multifaceted roles of this acetylated polyamine is warranted to translate these findings into clinical applications.

References

- 1. Autophagy Deficiency Induced by SAT1 Potentiates Tumor Progression in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Autophagy Deficiency Induced by SAT1 Potentiates Tumor Progression in Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 4. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Significance of urinarythis compound andN1,N12-diacetylspermine as indicators of neoplastic diseases | Semantic Scholar [semanticscholar.org]

- 6. Urinary N1-acetylspermidine and N8-acetylspermidine excretion in normal humans and in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluating the utility of N1,N12-diacetylspermine and this compound in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of SAT-1, SAT-2 and GalNAcT-1 mRNA in colon cancer by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SATB1 mediated tumor colonization and β-catenin nuclear localization are associated with colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression and significance of SATB1 in the development of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Establishment of Protocols for Global Metabolomics by LC-MS for Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A high-throughput colorimetric assay to characterize the enzyme kinetic and cellular activity of spermidine/spermine N1-acetyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Significance of Urinary N1,N8-diacetylspermidine Excretion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The polyamine metabolic pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of various cancers, leading to altered levels of polyamines and their derivatives. Among these, the urinary excretion of N1,N8-diacetylspermidine (DAS) has emerged as a promising non-invasive biomarker for the detection, prognosis, and monitoring of neoplastic diseases. This technical guide provides a comprehensive overview of the significance of urinary DAS, detailing its biochemical origins, clinical relevance, and the analytical methodologies for its quantification. It is intended to serve as a resource for researchers, scientists, and drug development professionals working in oncology and biomarker discovery.

Introduction: Polyamines and Cancer